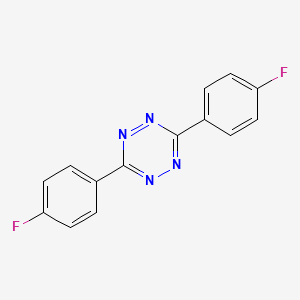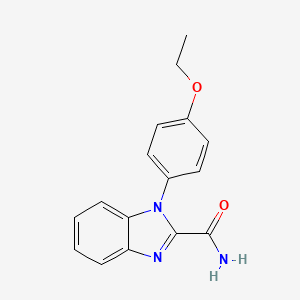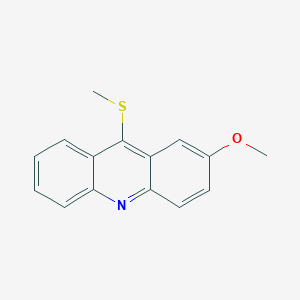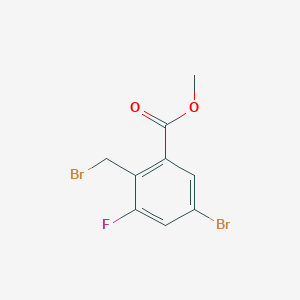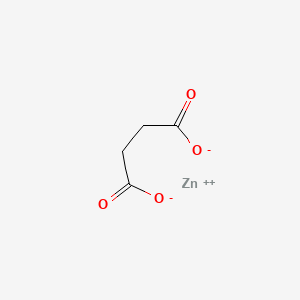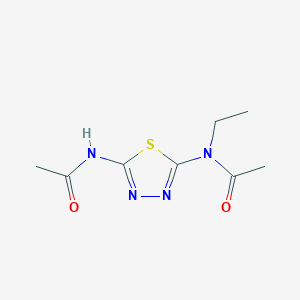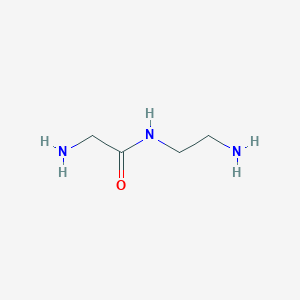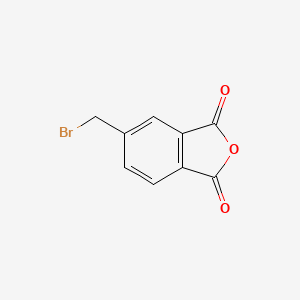
Metomidate hydrochloride, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metomidate hydrochloride, (S)- is a non-barbiturate imidazole-based compound primarily used as a sedative-hypnotic drug. It was discovered by Janssen Pharmaceutica in 1965 and is known for its use in both human and veterinary medicine . The compound is particularly notable for its application in anesthesia and sedation, especially in aquatic animals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of metomidate hydrochloride involves the esterification of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with methanol in the presence of hydrochloric acid . The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of metomidate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Metomidate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted imidazole derivatives
Wissenschaftliche Forschungsanwendungen
Metomidate hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Metomidate hydrochloride exerts its effects by potentiating γ-aminobutyric acid type A (GABA_A) receptors, leading to central nervous system depression . It acts as a positive allosteric modulator of GABA_A receptors, increasing the duration of chloride ion channel opening and thereby enhancing inhibitory neurotransmission . Additionally, it inhibits the enzyme 11-beta-hydroxylase, which is crucial for cortisol synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etomidate: Another imidazole-based anesthetic with similar sedative-hypnotic properties.
Propoxate: Shares structural similarities and is used for similar applications.
Uniqueness
Metomidate hydrochloride is unique due to its specific application in aquatic animal anesthesia and its use in PET imaging for adrenocortical tumors . Unlike etomidate, it is more commonly used in veterinary medicine and has a distinct mechanism involving 11-beta-hydroxylase inhibition .
Eigenschaften
CAS-Nummer |
66392-65-2 |
|---|---|
Molekularformel |
C13H15ClN2O2 |
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
methyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H/t10-;/m0./s1 |
InChI-Schlüssel |
NZEDTZKNEKPBGR-PPHPATTJSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929469.png)
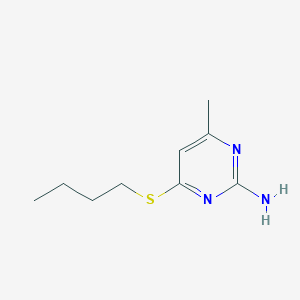
![Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate](/img/structure/B12929484.png)
